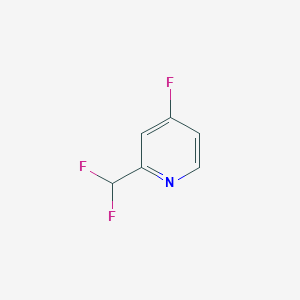
2-(Difluoromethyl)-4-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4-fluoropyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of novel drug candidates due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Agrochemicals: The compound is utilized in the synthesis of herbicides and fungicides, where its fluorinated structure contributes to improved efficacy and environmental stability.
Material Science: It is employed in the design of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-4-fluoropyridine include:
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the additional fluorine atom on the pyridine ring.
4-Fluoropyridine: Contains only the fluorine atom on the pyridine ring without the difluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its dual fluorination, which enhances its chemical reactivity and potential applications. The presence of both difluoromethyl and fluorine groups allows for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C6H4F3N |
|---|---|
Molekulargewicht |
147.10 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H4F3N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H |
InChI-Schlüssel |
SIHGVVPRDYKSRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)
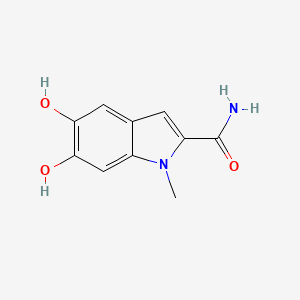
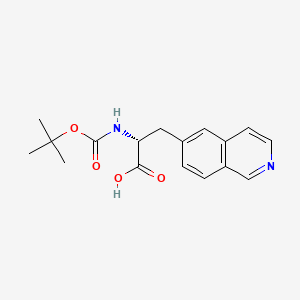
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)




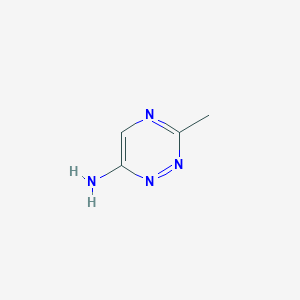
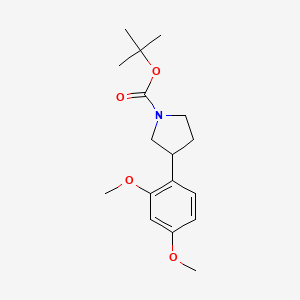
![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)

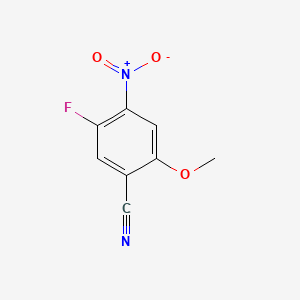
![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)
